molecular formula C4H10O4P- B1235960 Diethylphosphate CAS No. 48042-47-3

Diethylphosphate

Cat. No.: B1235960
CAS No.: 48042-47-3
M. Wt: 153.09 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-M
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Description

Diethylphosphate(1-) is a dialkyl phosphate having ethyl as the alkyl group;  major microspecies at pH 7.3 It is a conjugate base of a diethyl hydrogen phosphate.

Properties

CAS No.

48042-47-3

Molecular Formula

C4H10O4P-

Molecular Weight

153.09 g/mol

IUPAC Name

diethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-M

SMILES

CCOP(=O)([O-])OCC

Canonical SMILES

CCOP(=O)([O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Name
palladium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylphosphate
Reactant of Route 2
Diethylphosphate
Reactant of Route 3
Reactant of Route 3
Diethylphosphate
Reactant of Route 4
Reactant of Route 4
Diethylphosphate
Reactant of Route 5
Reactant of Route 5
Diethylphosphate
Reactant of Route 6
Reactant of Route 6
Diethylphosphate

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